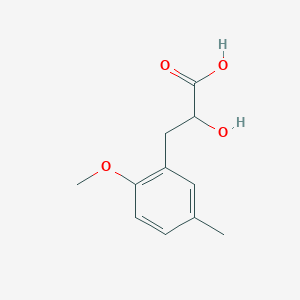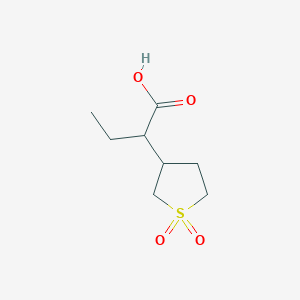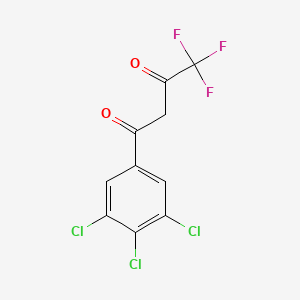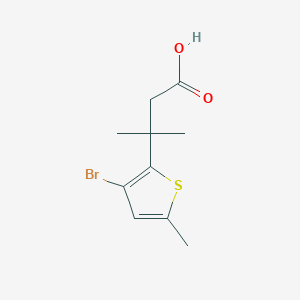
3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutanoic acid is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of a bromine atom and a methyl group attached to the thiophene ring, as well as a butanoic acid moiety. Thiophenes are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutanoic acid typically involves the bromination of a methylthiophene derivative followed by the introduction of the butanoic acid group. One common synthetic route is as follows:
Bromination: The starting material, 5-methylthiophene, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This step introduces the bromine atom at the 3-position of the thiophene ring.
Carboxylation: The brominated intermediate is then subjected to a carboxylation reaction using a suitable carboxylating agent, such as carbon dioxide or a carboxylic acid derivative, to introduce the butanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form thiophene oxides or thiophene dioxides.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Thiophene oxides or thiophene dioxides.
Reduction: Hydrogenated derivatives of the compound.
Substitution: Substituted thiophene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of thiophene-based polymers and materials.
Biology: The compound can be used in the study of thiophene derivatives’ biological activities, including their potential as antimicrobial or anticancer agents.
Medicine: Research into the pharmacological properties of thiophene derivatives may lead to the development of new therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutanoic acid depends on its specific application. In biological systems, thiophene derivatives may interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved may vary depending on the specific derivative and its target.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Bromo-5-methylthiophen-2-yl)acetic acid: Similar structure but with an acetic acid moiety instead of a butanoic acid moiety.
3-(3-Bromo-5-methylthiophen-2-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of a butanoic acid moiety.
3-(3-Bromo-5-methylthiophen-2-yl)-3-methylpentanoic acid: Similar structure but with a pentanoic acid moiety instead of a butanoic acid moiety.
Uniqueness
3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutanoic acid is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the bromine atom and the butanoic acid moiety can influence the compound’s reactivity, solubility, and potential interactions with biological targets.
Propiedades
Fórmula molecular |
C10H13BrO2S |
|---|---|
Peso molecular |
277.18 g/mol |
Nombre IUPAC |
3-(3-bromo-5-methylthiophen-2-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C10H13BrO2S/c1-6-4-7(11)9(14-6)10(2,3)5-8(12)13/h4H,5H2,1-3H3,(H,12,13) |
Clave InChI |
WMTGHTUXSLLOFK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(S1)C(C)(C)CC(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Azaspiro[3.5]non-1-enehydrochloride](/img/structure/B13594933.png)


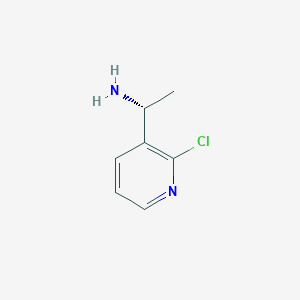
![[2-(Trifluoromethyl)thiolan-2-yl]methanol](/img/structure/B13594952.png)
![[3-(Dimethylamino)oxolan-3-yl]methanol](/img/structure/B13594954.png)

